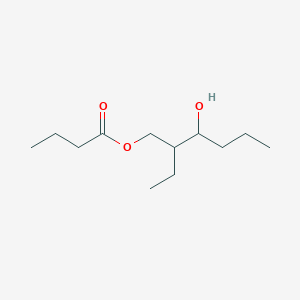

2-Ethyl-3-hydroxyhexyl butanoate

描述

Significance of Complex Ester Structures in Organic Chemistry

Esters are a cornerstone of organic chemistry, recognized for their versatility in synthesis and their widespread presence in nature. solubilityofthings.com They are fundamental building blocks and intermediates in the creation of more complex organic molecules. solubilityofthings.com The significance of complex ester structures is underscored by their diverse roles:

Versatility in Synthesis: Esters serve as pivotal intermediates in a wide array of synthetic pathways, enabling the construction of intricate molecular architectures. solubilityofthings.com

Natural Abundance: Many esters are found in nature as components of fats, waxes, and essential oils, often responsible for the characteristic fragrances and flavors of fruits and flowers. solubilityofthings.com

Industrial Applications: They are integral to the manufacturing of polymers, plasticizers, and solvents. solubilityofthings.comnumberanalytics.com

Biochemical Importance: In biochemistry, esters are involved in metabolic processes and are key components of lipids and signaling molecules. solubilityofthings.comnumberanalytics.com The hydrolysis of esters is a fundamental reaction in many biological systems, often facilitated by enzymes known as esterases. organicchemexplained.com

The structure of an ester, R-COO-R', where R and R' are hydrocarbon groups, is central to its reactivity and properties. numberanalytics.com The presence of additional functional groups, such as hydroxyl groups and branching, as seen in 2-Ethyl-3-hydroxyhexyl butanoate, introduces further complexity and functionality, making them valuable targets in synthetic chemistry.

General Overview of Research Trends in Hydroxylated Esters

Recent research has shown a growing interest in hydroxylated esters, particularly those derived from renewable resources like fatty acids. These compounds are valuable intermediates for producing a range of biochemicals, including biolubricants and cosmetics. colab.ws The introduction of hydroxyl groups into a molecule can significantly alter its physical and chemical properties, such as increasing polarity and hydrophilicity. mdpi.com This is due to the ability of the hydroxyl group to form hydrogen bonds. mdpi.com

Key research trends in this area include:

Enzymatic and Biocatalytic Synthesis: There is a significant focus on developing sustainable and efficient methods for producing hydroxylated esters. Enzymatic synthesis is a favored approach due to its potential for scalability and reduced environmental impact. acs.org Researchers are exploring various enzymes, such as lipases, to catalyze the esterification of hydroxy fatty acids. acs.org

Biotransformation: Microorganisms are being utilized for the regio- and stereoselective hydroxylation of various organic compounds. mdpi.com This approach allows for the creation of novel hydroxylated derivatives with potential applications in medicine and other fields. mdpi.com

Catalytic Hydroxylation: Chemical methods, such as the one-pot, two-step hydroxylation of fatty acid esters using catalysts like acidic ion exchange resins, are being investigated to improve the efficiency and selectivity of diol formation from epoxides. colab.wsresearchgate.net

Structure-Function Studies: A considerable amount of research is dedicated to understanding how the structure of hydroxylated esters, including the position of the hydroxyl group and the length of the carbon chain, influences their properties and potential applications. frontiersin.org

These research efforts aim to expand the library of available hydroxylated esters and to develop greener and more efficient synthetic routes to these valuable compounds.

Structural Features and Chemical Reactivity Considerations for this compound

This compound is a specific branched hydroxyester with the molecular formula C12H24O3. nih.govepa.gov Its structure features a hexyl chain with an ethyl group at the second carbon and a hydroxyl group at the third carbon. This hexyl alcohol moiety is esterified with butanoic acid.

The key structural features that dictate its chemical reactivity are:

Ester Functional Group: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-ethyl-1,3-hexanediol (B165326) and butanoic acid.

Hydroxyl Group: The secondary alcohol group can undergo oxidation to form a ketone. It can also participate in further esterification or etherification reactions.

Branching: The ethyl group at the C2 position introduces steric hindrance, which can influence the rate and regioselectivity of reactions involving the nearby functional groups.

The synthesis of this compound can be conceptualized through the esterification of 2-ethyl-1,3-hexanediol with butanoic acid or its derivative. A related reaction is the Tishchenko reaction, where an aldehyde is converted to an ester. Research has shown that this compound can be formed as a byproduct during the self-condensation of n-butyraldehyde, where the intermediate 2-ethyl-3-hydroxyhexanal (B1620174) reacts with another molecule of n-butyraldehyde. rsc.orgrsc.org

Below is a table summarizing some of the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H24O3 | nih.govepa.goveuropa.eu |

| Molecular Weight | 216.32 g/mol | simsonpharma.com |

| CAS Number | 18618-89-8 | epa.goveuropa.euchemicalbook.com |

| IUPAC Name | This compound | europa.eu |

| Synonyms | Butanoic acid, 2-ethyl-3-hydroxyhexyl ester; 1,3-Hexanediol, 2-ethyl-, 1-butyrate | simsonpharma.comguidechem.com |

Structure

3D Structure

属性

CAS 编号 |

18618-89-8 |

|---|---|

分子式 |

C12H24O3 |

分子量 |

216.32 g/mol |

IUPAC 名称 |

(2-ethyl-3-hydroxyhexyl) butanoate |

InChI |

InChI=1S/C12H24O3/c1-4-7-11(13)10(6-3)9-15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3 |

InChI 键 |

LDXCVXVVGCHCKA-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C(CC)COC(=O)CCC)O |

产品来源 |

United States |

Stereochemical Aspects and Chirality in 2 Ethyl 3 Hydroxyhexyl Butanoate Research

Chiral Center Characterization and Stereoisomerism

2-Ethyl-3-hydroxyhexyl butanoate possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C2 and C3 positions of the hexyl portion of the molecule.

C2: This carbon is bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), the ester-linked butanoate group, and the rest of the carbon chain containing the hydroxyl group.

C3: This carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), a propyl group (-CH₂CH₂CH₃), and the carbon chain leading back to the ester.

The presence of two chiral centers means that the compound can exist as a maximum of 2ⁿ stereoisomers, where n is the number of chiral centers. libretexts.org For this compound, this results in 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs are designated based on the R/S configuration at each chiral center: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between a stereoisomer from one pair and one from the other (e.g., between (2R, 3R) and (2R, 3S)) is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org The 2-ethylhexyl chain's chirality is a known feature in related compounds like 2-ethylhexyl phosphates. industrialchemicals.gov.au

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (2R, 3R) |

|---|---|

| (2R, 3R) | Identical |

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

Enantioselective Synthesis Strategies

The synthesis of single, specific stereoisomers (enantiopure compounds) is a significant goal in modern organic chemistry, as different stereoisomers can have vastly different biological activities. Various strategies are employed to achieve this, including asymmetric catalysis, chemoenzymatic resolution, and diastereoselective routes.

Asymmetric catalysis involves using a chiral catalyst to influence the stereochemical outcome of a reaction, such as an esterification. While specific research on the asymmetric esterification to form this compound is not detailed in the provided results, the principles can be applied from related syntheses. For instance, in the synthesis of chiral esters, a chiral catalyst can selectively facilitate the reaction of a racemic alcohol with a carboxylic acid (or its derivative), or vice-versa, to produce an excess of one enantiomer of the final ester product. Ruthenium-based catalysts with chiral ligands have been successfully used for the enantioselective hydrogenation of keto-esters to produce chiral hydroxy-esters like ethyl 3-hydroxybutanoate, demonstrating the power of this approach in creating specific stereocenters. orgsyn.org Similarly, asymmetric transfer hydrogenation using Ru(II) complexes is effective in producing chiral 3-aryl-3-hydroxypropanoic esters with high enantiomeric excess. irb.hr

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures. A common technique is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product.

Lipases are frequently used for this purpose in ester synthesis and hydrolysis. For example, Candida antarctica Lipase B (CAL-B) is a versatile biocatalyst used in the kinetic resolution of various racemic compounds through aminolysis or acylation. sci-hub.sedoi.org In a process relevant to this compound, a racemic mixture of 2-ethyl-3-hydroxyhexanol could be subjected to acylation with butyric anhydride (B1165640) in the presence of a lipase. The enzyme would selectively acylate one enantiomer (e.g., the R-alcohol) to form the corresponding butanoate ester, leaving the other enantiomer (the S-alcohol) unreacted. These can then be separated. This method has been applied to resolve racemic alcohols and amines with high efficiency. doi.orgresearchgate.net

Table 2: Examples of Chemoenzymatic Resolutions for Related Compounds

| Enzyme | Substrate Type | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic Amines/Esters | Acylation/Aminolysis | Production of R-amides or S-amines with high enantiomeric excess (>99% ee) | sci-hub.sedoi.org |

| Saccharomyces cerevisiae Reductase | Ketoesters | Asymmetric Reduction | Production of (S)-ethyl-4-chloro-3-hydroxy butanoate exclusively | nih.gov |

Diastereoselective synthesis aims to create a specific diastereomer from a starting material that may already contain a chiral center. The existing stereocenter influences the formation of a new stereocenter. For a molecule like this compound, a diastereoselective route might involve the reduction of a chiral ketone, such as (2R)-2-ethyl-3-oxohexyl butanoate. The stereochemistry at the C2 position would direct the approach of the reducing agent, leading to a preferential formation of either the (2R, 3R) or (2R, 3S) diastereomer. The degree of selectivity can be very high, often exceeding 100:1, by carefully choosing reagents and reaction conditions. acs.org Such substrate-controlled diastereoselective reactions are a cornerstone of stereocontrolled synthesis. acs.org

Stereochemical Influence on Reaction Mechanisms and Products

The specific 3D arrangement of the ethyl and hydroxyl groups in the stereoisomers of this compound significantly influences their chemical reactivity. The spatial orientation of these groups can facilitate or hinder the approach of reagents to the reaction centers, a phenomenon known as steric hindrance. This can affect reaction rates and even determine the products formed.

For instance, in reactions involving the hydroxyl group at C3, its accessibility will be different in the various diastereomers due to the orientation of the adjacent ethyl group at C2. In one diastereomer, the ethyl group might shield the hydroxyl group, slowing its reaction, while in another, it might be positioned away, leaving the hydroxyl group exposed. This principle is observed in many areas of organic synthesis, where the stereochemistry of a substrate dictates the outcome of a reaction, such as in the diastereoselective epoxidation of epoxy alcohols or the permanganate-mediated oxidative cyclization of dienes, where the stereochemical arrangement is key to the reaction's success and selectivity. soton.ac.ukscholaris.ca

Analytical Resolution of Enantiomers and Diastereomers

The separation and analysis of stereoisomers are critical for verifying the success of a stereoselective synthesis and for studying the properties of individual isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used for this purpose. nih.gov

To separate enantiomers, a chiral environment is required. This is typically achieved by using a chiral stationary phase (CSP) in the chromatography column. The different enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. Diastereomers, having different physical properties, can often be separated on standard, non-chiral stationary phases.

For complex molecules, derivatization with a chiral reagent is another common strategy. Reacting the mixture of stereoisomers with an enantiopure chiral derivatizing agent converts enantiomers into diastereomers. These newly formed diastereomers can then be separated and analyzed using standard chromatographic techniques or Nuclear Magnetic Resonance (NMR) spectroscopy. elsevierpure.comresearchgate.net For example, the enantiomeric purity of ethyl 3-hydroxybutanoate has been determined by HPLC analysis of its MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters. elsevierpure.com

Table 3: Common Analytical Techniques for Stereoisomer Resolution

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation and quantification of enantiomers and diastereomers. | nih.govresearchgate.net |

Advanced Analytical Methodologies for 2 Ethyl 3 Hydroxyhexyl Butanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 2-Ethyl-3-hydroxyhexyl butanoate from intricate mixtures, enabling its accurate measurement and characterization. The choice of technique is dictated by the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of this compound, a compound with sufficient volatility and thermal stability. This technique is frequently employed for identifying and quantifying volatile and semi-volatile organic compounds in diverse and complex samples, such as food products and biological specimens. oup.comspringermedizin.de

In practice, a sample containing the analyte is introduced into the GC system, where it is vaporized. The volatile components are then separated as they travel through a capillary column, with different compounds eluting at characteristic retention times. The separated compounds subsequently enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data.

For complex matrices, sample preparation techniques like solid-phase microextraction (SPME) are often utilized prior to GC-MS analysis. oup.comspringermedizin.de SPME is a solvent-free method that extracts and concentrates analytes from a sample, enhancing detection sensitivity. For instance, headspace SPME (HS-SPME) coupled with GC-MS has been successfully used to determine the flavor components in honey and to analyze volatile organic compounds (VOCs) in urine. oup.comspringermedizin.de In one study, HS-SPME with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was used to extract VOCs from urine samples, which were then analyzed by GC-Time-of-Flight MS (GC-TOF-MS). springermedizin.de

The following table summarizes typical parameters used in GC-MS analysis for compounds structurally related to this compound.

| Parameter | Setting | Source |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | springermedizin.de |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Pulsed Splitless | springermedizin.de |

| Oven Program | Initial 40°C (5 min), ramp 3°C/min to 240°C (hold 5 min) | springermedizin.de |

| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | springermedizin.denih.gov |

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, aiding in structural identification by comparing it to spectral libraries like those from NIST. nist.gov

For esters like this compound, EI-MS fragmentation follows predictable pathways. Common fragmentation patterns for esters include α-cleavages and rearrangements. The analysis of a closely related isomer, 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate (B1197409), provides insight into the expected fragmentation. nist.gov Key fragments can arise from the cleavage of the C-O bond of the ester, loss of the alkoxy group, or rearrangements like the McLafferty rearrangement if a gamma-hydrogen is available. The presence of the hydroxyl group introduces additional fragmentation pathways, such as the loss of a water molecule (H₂O).

The NIST WebBook provides the electron ionization mass spectrum for 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate, which shows characteristic fragments that are crucial for its identification. nist.gov The fragmentation of esters under electron ionization is a well-studied process, often involving cleavage near the acyloxy group or skeletal rearrangements. researchgate.net

Key Mass Fragments for 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate (an isomer)

| m/z (Mass-to-Charge Ratio) | Interpretation | Source |

|---|---|---|

| 71 | [C₄H₇O]⁺ - Ion from the isobutyryl group | nist.gov |

| 57 | [C₄H₉]⁺ - t-Butyl cation from the isobutyryl group | nist.gov |

| 43 | [C₃H₇]⁺ - Propyl fragment | nist.gov |

| 85 | Fragment from the alkyl chain | nist.gov |

This data is for the isomer 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate as a proxy for fragmentation pattern analysis.

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is critical for determining the elemental composition of an unknown compound or for distinguishing between compounds with the same nominal mass but different chemical formulas.

In the context of analyzing complex mixtures, GC coupled with HRMS (e.g., GC-QTOF-MS) is invaluable. iu.eduunizar.es It allows for the confident identification of trace-level compounds like this compound in challenging matrices without relying solely on library matching. The high mass accuracy and resolution help to filter out interferences and confirm the elemental formula of the detected ions, significantly increasing the reliability of the identification. researchgate.net Studies on volatile biomarkers in urine have successfully used GC-TOF-MS to differentiate between various disease states by analyzing complex VOC profiles. iu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

For compounds that are thermally labile, not sufficiently volatile, or require minimal sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique. uq.edu.auuantwerpen.be While GC-MS is common for this specific butanoate, LC-MS methods developed for analogous compounds, such as hydroxylated phthalate (B1215562) metabolites, demonstrate its applicability. nih.govnih.gov

In LC-MS, separation occurs in the liquid phase, typically using a reversed-phase column. The mobile phase composition is varied in a gradient to elute compounds based on their polarity. The eluent is then introduced into an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI), before entering the mass spectrometer. This method is particularly useful for analyzing metabolites in biological fluids like urine and serum. uq.edu.aunih.gov

The coupling of liquid chromatography or atmospheric pressure gas chromatography (APGC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) combines the separation power of chromatography with the high resolution and mass accuracy of a TOF analyzer. nih.govunizar.es This hybrid instrument allows for both MS and MS/MS experiments. In MS/MS mode, a precursor ion is selected by the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the TOF-MS.

This technique is powerful for the structural elucidation of compounds not present in commercial libraries. For example, LC-QTOF-MS has been used to identify and quantify phthalate metabolites and other endocrine-disrupting chemicals in human urine. nih.gov The accurate mass data obtained for both precursor and product ions allows for the confident determination of elemental compositions and the characterization of unknown metabolites. industrialchemicals.gov.au

Chiral Gas Chromatography for Enantiomeric Distribution Assessment

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can have distinct biological activities and sensory properties. Chiral gas chromatography is a specialized technique used to separate these enantiomers.

This separation is achieved by using a chiral stationary phase (CSP) in the GC column. These phases are typically based on cyclodextrin (B1172386) derivatives. nih.gov The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Research on the smaller analog, ethyl 3-hydroxybutanoate, has successfully used chiral GC with a β-cyclodextrin-based column to assay its enantiomers in wine. nih.gov This methodology demonstrates that the S- and R-forms can be baseline separated, and their respective concentrations determined. nih.govelsevierpure.com Such a technique would be directly applicable to assess the enantiomeric distribution of this compound, which is critical for understanding its origin and biological impact.

Spectroscopic Characterization Beyond Basic Identification

Beyond simple detection, a thorough spectroscopic analysis is essential to confirm the precise chemical structure and functional group arrangement of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to its key functional groups: the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the carbon-oxygen (C-O) single bond of the ester.

The presence of the hydroxyl group is typically indicated by a strong and broad absorption band in the region of 3200-3600 cm⁻¹. The ester functional group presents two distinct and strong absorption bands. The carbonyl (C=O) stretching vibration appears in the range of 1735-1750 cm⁻¹, which is characteristic of saturated aliphatic esters. Additionally, the C-O stretching vibration of the ester is observed between 1000 and 1300 cm⁻¹. The remainder of the spectrum, often called the fingerprint region, contains numerous bands corresponding to C-C and C-H bonds within the molecule's alkyl structure. Alkane C-H bonds, for instance, show strong absorptions in the 2850 to 2960 cm⁻¹ range.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

| Alcohol | O–H stretch | 3200–3600 | Strong, Broad |

| Ester | C=O stretch | 1735–1750 | Strong, Sharp |

| Ester | C–O stretch | 1000–1300 | Strong |

| Alkane | C–H stretch | 2850–2960 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments can definitively establish the connectivity and stereochemistry of this compound.

In a ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, their chemical shifts indicate the electronic environment, the integration values reveal the ratio of protons, and the splitting patterns (multiplicity) show the number of adjacent protons. For this compound, one would expect a complex spectrum with overlapping signals, particularly in the aliphatic region.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. A standard broadband-decoupled ¹³C NMR spectrum for this compound would show 12 distinct signals, corresponding to the 12 carbon atoms in its structure. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Advanced 2D NMR techniques are employed to assemble the molecular puzzle:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is crucial for connecting the butyrate (B1204436) fragment to the 2-ethyl-3-hydroxyhexyl fragment.

Table 2: Predicted ¹³C and ¹H NMR Data for this compound

| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) | Multiplicity |

| Butanoate Moiety | ||||

| 1' (C=O) | ~173 | - | - | - |

| 2' (CH₂) | ~36 | H-2' | ~2.2 | Triplet |

| 3' (CH₂) | ~18 | H-3' | ~1.6 | Sextet |

| 4' (CH₃) | ~13 | H-4' | ~0.9 | Triplet |

| Hexyl Moiety | ||||

| 1 (OCH₂) | ~65 | H-1 | ~4.0 | Multiplet |

| 2 (CH) | ~45 | H-2 | ~1.5 | Multiplet |

| 3 (CHOH) | ~70 | H-3 | ~3.6 | Multiplet |

| 4 (CH₂) | ~35 | H-4 | ~1.4 | Multiplet |

| 5 (CH₂) | ~28 | H-5 | ~1.3 | Multiplet |

| 6 (CH₃) | ~14 | H-6 | ~0.9 | Triplet |

| Ethyl Group | ||||

| 1'' (CH₂) | ~25 | H-1'' | ~1.5 | Multiplet |

| 2'' (CH₃) | ~11 | H-2'' | ~0.9 | Triplet |

Note: Predicted chemical shifts (ppm) are approximate and can vary based on solvent and other experimental conditions.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical for isolating this compound from complex matrices such as environmental or biological samples, thereby removing interferences and concentrating the analyte before instrumental analysis.

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. For a moderately non-polar compound like this compound, a reversed-phase SPE (RP-SPE) method is typically employed. Optimization of the SPE procedure is essential to ensure high recovery and sample purity.

The optimization process involves several key steps:

Sorbent Selection: A C18 (octadecyl) or polymeric sorbent is generally suitable for retaining moderately non-polar to non-polar analytes from a polar matrix (e.g., water).

Conditioning: The sorbent bed is first activated with a water-miscible organic solvent like methanol (B129727) or acetonitrile, followed by equilibration with water or a buffer at the sample's pH. This ensures proper wetting of the stationary phase.

Sample Loading: The sample, often pre-treated by adjusting pH or dilution, is passed through the cartridge. The analyte is retained on the sorbent while more polar matrix components pass through.

Washing: An optimized wash step is crucial to remove weakly bound interferences. This typically involves passing a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol in water) through the cartridge. The goal is to remove interferences without eluting the analyte of interest.

Elution: The purified analyte is recovered from the sorbent using a small volume of a strong organic solvent. Solvents such as ethyl acetate (B1210297), dichloromethane, or methanol are effective. The choice of elution solvent is optimized to ensure complete recovery of the analyte in the smallest possible volume.

Table 3: General Protocol for Reversed-Phase SPE Optimization

| Step | Purpose | Typical Solvents/Reagents | Key Optimization Variable |

| Conditioning | Activate sorbent | 1. Methanol or |

Environmental Fate and Degradation of Hydroxyhexyl Butanoate Esters

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For esters like 2-Ethyl-3-hydroxyhexyl butanoate, the most significant abiotic pathways are hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, hydrolysis breaks the ester bond, yielding 2-ethyl-1,3-hexanediol (B165326) and butanoic acid. This reaction can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis. This reaction is reversible and is essentially the opposite of the esterification process used to create the compound. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When a base, such as sodium hydroxide, is used, the hydrolysis reaction is irreversible and goes to completion. The products are an alcohol and a carboxylate salt (e.g., sodium butanoate). libretexts.org

Photodegradation is the breakdown of molecules by light, particularly sunlight. This process can occur through two primary mechanisms:

Direct Photolysis : The direct absorption of ultraviolet (UV) radiation by the molecule, leading to its excitation and subsequent decomposition.

Indirect Photolysis : The degradation of the molecule by reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH) or singlet oxygen. researchgate.net In the atmosphere, esters are primarily degraded through reactions with photochemically produced OH radicals. conicet.gov.ar

For related compounds like phthalate (B1215562) esters, photodegradation has been identified as a significant abiotic removal process in aquatic systems, often more so than hydrolysis. nih.gov The half-lives for some phthalates under sunlight can range from days to months, depending on the specific structure and environmental conditions. nih.gov While specific kinetic studies on the photodegradation of this compound are limited, information from a registration dossier indicates that phototransformation in water is a recognized degradation pathway. europa.eu The degradation of similar esters can be accelerated by the presence of photocatalysts like titanium dioxide (TiO2), which generate highly reactive hydroxyl radicals under UV irradiation. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of esters from the environment.

Under aerobic conditions (in the presence of oxygen), microorganisms can effectively degrade esters. Studies on industrial wastewater containing a similar compound, "propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester," demonstrated that this ester was significantly removed during the aerobic stage of treatment. ntu.edu.sg This indicates that microbial communities in activated sludge are capable of metabolizing these types of molecules.

The general process for the aerobic biodegradation of an ester involves an initial hydrolysis step, followed by the aerobic respiration of the resulting alcohol and carboxylic acid. Data for related phthalate esters, such as Di(2-ethylhexyl)phthalate (DEHP), show that aerobic biodegradation can be quite efficient, with removal rates in activated sludge reported to be between 70% and over 99%. cdc.gov However, the efficiency depends on the specific microbial strains present and other environmental factors. cdc.gov Registration dossier information also confirms that this compound is subject to biodegradation in water. europa.eu

| Compound | Treatment Stage | Observation |

|---|---|---|

| Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester | Anaerobic Reactor (A1) | Abundance declined greatly, suggesting hydrolysis/acidification. |

| Aerobic Reactor (O1) | Residual compounds from the anaerobic stage were removed. |

The microbial metabolism of this compound begins with the enzymatic hydrolysis of the ester bond, as detailed in the next section. This cleavage releases butanoic acid and 2-ethyl-1,3-hexanediol into the microbial cell or the surrounding environment. These intermediates are then channeled into central metabolic pathways.

Metabolism of Butanoic Acid : Butanoic acid (butyrate) is a short-chain fatty acid that is readily metabolized by many microorganisms. It is typically activated to its coenzyme A (CoA) derivative, butyryl-CoA. nih.govbiorxiv.org From there, it can enter the beta-oxidation pathway to be broken down into acetyl-CoA, which subsequently enters the citric acid cycle for energy production. researchgate.net

Metabolism of 2-Ethyl-1,3-hexanediol : The alcohol moiety is metabolized through oxidation. The degradation of the related compound, 2-ethylhexanol (a component of the plasticizer DEHP), is known to proceed via oxidation to 2-ethylhexanoic acid. researchgate.net Further degradation can occur through beta-oxidation. researchgate.net The presence of the ethyl branch may pose a challenge for some microorganisms, but pathways for the metabolism of branched-chain fatty acids exist. researchgate.net

The key to the biotic degradation of this compound is the initial cleavage of the ester bond. This reaction is catalyzed by a broad class of enzymes known as esterases , which includes lipases and carboxylesterases. nih.govpsu.edu These enzymes are ubiquitous in microorganisms and are responsible for both the synthesis and hydrolysis of esters. nih.govsrce.hr

The reaction is as follows: this compound + H₂O ---(Esterase/Lipase)--> 2-ethyl-1,3-hexanediol + Butanoic acid

Microorganisms such as yeasts (Hanseniaspora guilliermondii, Pichia anomala) and lactic acid bacteria (Lactococcus lactis) are known to produce esterases that are active in creating and hydrolyzing various acetate (B1210297) and ethyl esters, which are important for flavor profiles in fermented foods and beverages. srce.hr The enzymes responsible are often alcohol acyltransferases (AATs) or lipases, which can function reversibly. nih.gov In the context of environmental degradation, where the concentration of the ester may be low and water is abundant, the equilibrium of the reaction is shifted towards hydrolysis. Once this enzymatic cleavage occurs, the resulting alcohol and acid are available for further microbial metabolism. srce.hr

| Enzyme Class | Function | Relevance | Source Examples |

|---|---|---|---|

| Esterases / Lipases | Catalyze the hydrolysis of ester bonds. | Primary enzymes responsible for the initial step of biodegradation. nih.govpsu.edu | Lactococcus lactis, Yeasts srce.hr |

| Alcohol Acyltransferases (AATs) | Catalyze the reversible reaction between an alcohol and an acyl-CoA to form an ester. | Key in both synthesis and degradation pathways of esters. nih.gov | Escherichia coli (engineered), Fragaria ananassa (strawberry) nih.govosti.gov |

Environmental Partitioning and Distribution in Ecosystems

The partitioning of a substance in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For hydroxyhexyl butanoate esters, these properties dictate how the compound distributes between air, water, soil, and sediment.

While specific experimental data for this compound is limited, the environmental behavior can be inferred from structurally similar compounds, such as other 2-ethylhexyl esters. For instance, organophosphate esters containing a 2-ethylhexyl group are expected to primarily partition to soil and sediment upon their release into the environment. industrialchemicals.gov.auindustrialchemicals.gov.au These compounds generally exhibit low water solubility and a tendency to adsorb to organic matter. industrialchemicals.gov.auindustrialchemicals.gov.au

Sorption, the process by which a chemical binds to soil or sediment particles, is a key factor in determining its mobility and bioavailability in the environment. This tendency is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, making it less mobile.

For related compounds like 2-ethylhexyl phosphates, estimated soil adsorption coefficients (log Koc) are high, suggesting they will be immobile in various soil types and will preferentially adsorb to phases with high organic carbon content, such as sediment and soil. industrialchemicals.gov.auindustrialchemicals.gov.au For example, a sediment-water partition coefficient (Kd) of 1251 L/kg was estimated for 2-ethyl-5-hydroxyhexyl diphenyl phosphate (B84403) (5-OH-EHDPP) based on its calculated Koc, assuming a 4% organic carbon content in the sediment. industrialchemicals.gov.au This strong sorption to solids means that in aquatic environments, such chemicals are expected to partition significantly from the water column to the sediment. industrialchemicals.gov.auindustrialchemicals.gov.au Similarly, phthalate esters with large ester chains also show a high likelihood of adsorbing to sediment. epa.gov

| Parameter | Value | Reference Compound(s) | Source(s) |

| Log Koc (Soil Adsorption Coefficient) | 4.51–6.40 (estimated) | 2-Ethylhexyl phosphates | industrialchemicals.gov.au |

| Sediment-Water Partition Coefficient (Kd) | 1251 L/kg (estimated) | 2-ethyl-5-hydroxyhexyl diphenyl phosphate | industrialchemicals.gov.au |

Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. The potential for volatilization is indicated by the Henry's Law constant. Chemicals with higher Henry's Law constants are more likely to be volatile.

For neutral organic chemicals like 2-ethylhexyl phosphates, which are structurally related to hydroxyhexyl butanoate esters, estimated Henry's Law constants range from 9.3 to 70 Pa·m³/mol. industrialchemicals.gov.auindustrialchemicals.gov.au These values indicate that the compounds are expected to be moderately volatile from water and moist soil. industrialchemicals.gov.auindustrialchemicals.gov.au By comparison, the volatilization of certain phthalate esters from water has been described as a potentially significant, though not rapid, removal process. epa.gov When released into the air, these types of compounds may partially adsorb to particulate matter. industrialchemicals.gov.auindustrialchemicals.gov.au

| Parameter | Value (calculated/estimated) | Reference Compound(s) | Source(s) |

| Henry's Law Constant | 2.4–70 Pa·m³/mol | Tris(2-ethylhexyl) phosphate (TEHP), Bis(2-ethylhexyl) diphenyl phosphate (EHDPP) | industrialchemicals.gov.auindustrialchemicals.gov.au |

Computational and Theoretical Studies on 2 Ethyl 3 Hydroxyhexyl Butanoate

Molecular Modeling and Conformational Analysis

The conformational landscape of flexible ester molecules like 2-Ethyl-3-hydroxyhexyl butanoate is crucial for understanding their physical properties and biological activity. Molecular mechanics and dynamics simulations are powerful tools to explore the vast conformational space of such molecules.

Studies on flexible esters, such as certain sulfonic esters, have revealed the existence of multiple low-energy conformations in the gas phase. acs.orgnih.gov These conformations can range from extended or "stepped" to more compact, "hairpin" structures, often stabilized by weak intramolecular interactions like van der Waals forces. acs.orgnih.gov For this compound, with its rotatable bonds in both the hexyl and butanoate moieties, a complex potential energy surface with numerous local minima is expected. The presence of a hydroxyl group can further influence the conformational preferences through the formation of intramolecular hydrogen bonds with the ester carbonyl group.

Table 1: Representative Conformational Data for a Flexible Ester (Illustrative)

| Dihedral Angle | Conformation 1 (Extended) | Conformation 2 (Bent) |

| O=C-O-C | 178.5° | 175.2° |

| C-O-C-C | -170.1° | 65.8° |

| C-C-C-C (hexyl) | 179.8° | -68.4° |

| C-C-C-OH | 60.2° | 58.9° |

This table is illustrative and based on general findings for flexible esters, not specific calculations for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of molecules. For esters similar to this compound, such as methyl butanoate, extensive theoretical studies have been conducted, often in the context of combustion and atmospheric chemistry. nih.govacs.orgnih.govresearchgate.net

These calculations can determine key properties like optimized geometries, bond energies, and the distribution of electron density. The presence of the ester and hydroxyl functional groups in this compound dictates its electronic properties. The carbonyl group is electron-withdrawing, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their spatial distribution, are critical for predicting reactivity. In a typical ester, the HOMO is often localized around the oxygen atoms, while the LUMO is centered on the carbonyl carbon.

Studies on the thermal decomposition of methyl butanoate have used methods like BH&HLYP/cc-pVTZ to explore reaction pathways and calculate rate constants. nih.gov Similar approaches could be applied to this compound to understand its stability and degradation mechanisms.

Table 2: Calculated Electronic Properties for a Model Butanoate Ester (Illustrative)

| Property | Value | Method |

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G(d) |

This table is illustrative and based on general findings for butanoate esters, not specific calculations for this compound.

Reaction Pathway Prediction and Mechanistic Simulations

This compound can be synthesized via the Tishchenko reaction, which involves the dimerization of an aldehyde to form an ester. Computational studies have been instrumental in elucidating the mechanisms of such reactions. acs.orgnih.govkaust.edu.saulpgc.esnih.gov

DFT calculations have been employed to study the Aldol-Tishchenko reaction, a variation that can lead to the formation of β-hydroxy esters. acs.orgnih.govnih.gov These studies reveal that the reaction often proceeds through a series of reversible steps, with the final intramolecular hydride transfer being the rate- and stereochemistry-determining step. acs.orgnih.gov The transition states are often six-membered chair-like structures, and the stereochemical outcome can be rationalized by the energetic preferences of placing substituents in equatorial or axial positions. acs.orgnih.gov

For instance, in the Mn(I)-PNN catalyzed Claisen-Tishchenko reaction, DFT calculations have shown that the reaction proceeds via hydride borrowing and C-O bond formation, with calculated rate-limiting barriers in the range of 15-20 kcal/mol for a model system. kaust.edu.saulpgc.es Similar computational approaches could be used to model the specific formation of this compound and predict the most favorable reaction conditions and potential side products.

Spectroscopic Data Prediction and Validation

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: DFT and Hartree-Fock (HF) methods are commonly used to calculate theoretical infrared (IR) and Raman spectra. scholarsresearchlibrary.commdpi.com Studies on esters like ethyl benzoate (B1203000) and various phthalates have shown that DFT methods, particularly with hybrid functionals like B3LYP and appropriate basis sets (e.g., 6-311G(d,p)), can provide excellent agreement with experimental Raman spectra after applying a scaling factor. scholarsresearchlibrary.commdpi.com Such calculations would be valuable for assigning the vibrational modes of this compound, including the characteristic C=O stretch of the ester, the O-H stretch of the alcohol, and various C-H and C-C stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. pjoes.comresearchgate.net While simple saturated esters like this compound are not expected to have strong absorptions in the visible region, TD-DFT can predict their UV spectra. For more complex esters containing chromophores, such as those with aromatic rings, TD-DFT has been shown to accurately predict the wavelength of maximum absorption (λmax) and the effects of substituents and solvents. pjoes.comresearchgate.net

NMR Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts. For instance, DFT calculations have been used to calculate the ¹H and ¹³C NMR chemical shifts of the pentyl ester of chlorogenic acid, showing good agreement with experimental values. bohrium.com This approach could be applied to this compound to aid in the interpretation of its NMR spectra and confirm its structure.

Table 3: Predicted Spectroscopic Data for a Model β-Hydroxy Ester (Illustrative)

| Spectroscopic Data | Predicted Value | Method |

| C=O Vibrational Frequency | 1735 cm⁻¹ | DFT/B3LYP/6-31G(d) |

| O-H Vibrational Frequency | 3450 cm⁻¹ | DFT/B3LYP/6-31G(d) |

| ¹³C Chemical Shift (C=O) | 172 ppm | GIAO-DFT |

| ¹H Chemical Shift (CH-OH) | 4.1 ppm | GIAO-DFT |

This table is illustrative and based on general findings for similar compounds, not specific calculations for this compound.

Role and Occurrence in Non Human Biological Systems and Complex Chemical Matrices

Biochemical Pathway Involvement in Microbial Systems

Specific biochemical pathways for 2-Ethyl-3-hydroxyhexyl butanoate have not been explicitly detailed in the available literature. However, the general biosynthesis of esters in microbes is well-understood and occurs through several routes. nih.gov One primary mechanism involves the condensation of an alcohol with an acyl-Coenzyme A (acyl-CoA) derivative, a reaction catalyzed by enzymes known as alcohol acyltransferases (AATs). nih.govresearchgate.net

In the context of this compound, the likely precursors would be 2-ethyl-1,3-hexanediol (B165326) and butyryl-CoA. Microbes can be engineered to produce a variety of branched-chain esters by providing the necessary carboxylic acids and expressing suitable AAT enzymes. nih.govresearchgate.net This suggests that if a microbial system produces 2-ethyl-1,3-hexanediol and has access to butyric acid, it could potentially synthesize the target ester. Other microbial pathways for ester formation include the oxidation of hemiacetals and the Baeyer-Villiger monooxygenase-catalyzed oxidation of ketones. nih.gov

Natural Occurrence in Fermented Products and Biological Matrices

Currently, there is no direct evidence documenting the natural occurrence of this compound in fermented food products. Esters are significant contributors to the flavor and aroma profiles of fermented foods and beverages, but the specific esters present are highly dependent on the raw materials and the microorganisms involved in the fermentation. nih.govsrce.hr

In non-human biological matrices, research has identified related compounds. For instance, a study on the fecal volatile compounds in neonatal piglets found that the quantity of 2-ethyl-3-hydroxyhexyl 2-methylpropanoate (B1197409) was lower in a group fed with milk permeate fermented with Pediococcus acidilactici compared to a control group. frontiersin.org This indicates that the gut microbiome's metabolic activity can influence the presence of such esters.

The biosynthesis of esters, particularly those with branched chains, is a subject of significant research in metabolic engineering. d-nb.info The fundamental pathway involves the enzymatic esterification of an alcohol and an acyl-CoA. researchgate.net

The key steps are:

Alcohol Formation : Branched-chain alcohols are typically derived from the catabolism of branched-chain amino acids (e.g., valine, leucine, isoleucine) or through engineered pathways.

Acyl-CoA Formation : Carboxylic acids, such as butyric acid, are activated to their corresponding acyl-CoA thioesters (e.g., butyryl-CoA).

Esterification : An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the acyl group from acyl-CoA to the alcohol, forming the ester and releasing Coenzyme A. researchgate.net

Engineered microbes, such as Escherichia coli, have been successfully used to produce a library of esters, including butanoates, by co-fermenting glucose and various carboxylic acids. nih.govresearchgate.net The specificity of the produced ester depends on the substrate range of the AAT enzyme and the availability of the alcohol and acyl-CoA precursors. researchgate.net

Research into Chemical Intermediates in Industrial Processes

This compound and its precursors are relevant as intermediates and by-products in large-scale industrial chemical production, particularly in the synthesis of 2-ethylhexanol and in the manufacturing of certain polymers and resins.

The industrial production of 2-ethylhexanol, a precursor for plasticizers, often begins with the self-condensation of n-butyraldehyde. rsc.orgresearchgate.net This process can lead to the formation of 2-ethyl-3-hydroxyhexanal (B1620174) as a key intermediate. smolecule.comrsc.org

Under certain conditions, this intermediate can undergo a Tishchenko reaction with another molecule of n-butyraldehyde. rsc.orgsmolecule.comrsc.org The Tishchenko reaction is a disproportionation where an aldehyde is converted into an ester. wikipedia.org In this specific case, the cross-Tishchenko reaction between 2-ethyl-3-hydroxyhexanal and n-butyraldehyde yields this compound. rsc.orgsmolecule.comrsc.org This reaction can be catalyzed by materials like aluminum oxide or rare earth compounds. rsc.orgsmolecule.com Therefore, this compound is a known potential by-product or intermediate in processes aimed at producing 2-ethylhexanol. google.comgoogleapis.com

Table 1: Formation of this compound in 2-Ethylhexanol Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Product | Catalyst Example |

| 2-Ethyl-3-hydroxyhexanal | n-Butyraldehyde | Tishchenko Reaction | This compound | Aluminum Oxide |

While direct citation of this compound as a by-product is scarce, the formation of a structurally similar ester, isobutyric acid 2-ethyl-3-hydroxyhexyl ester (also known as propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester), has been documented in the production of polyester (B1180765) resins. researchgate.net

In a study of by-products from the synthesis of powder coating polyester resin, which used butyl tin tris(2-ethyl hexanoate) as a catalyst, isobutyric acid 2-ethyl-3-hydroxyhexyl ester was identified among the ester by-products generated through side reactions like transesterification. researchgate.net The presence of this and other esters highlights the complex side reactions that can occur during high-temperature polymerization and condensation processes. researchgate.net

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of 2-ethyl-3-hydroxyhexyl butanoate?

Answer:

this compound can be synthesized via esterification reactions between 3-hydroxyhexanol derivatives and butanoic acid under acidic or enzymatic catalysis. For example, enzymatic routes using lipases (e.g., Streptococcus thermophilus lipase) in aqueous or solvent-free systems are effective for stereocontrolled synthesis . Alternatively, chemical methods involve activating the carboxylic acid (e.g., via acid chlorides) followed by nucleophilic substitution with the alcohol moiety. Reaction optimization requires monitoring pH, temperature, and solvent polarity to maximize yield and minimize side reactions like hydrolysis .

Advanced: How can researchers resolve enantiomers of this compound, and what analytical tools validate enantiomeric excess (ee)?

Answer:

Enzymatic resolution using hydrolases (e.g., Candida antarctica lipase B) is a robust method. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other intact. Key parameters include:

- Enzyme specificity : Substrate binding pockets influence selectivity for bulky substituents .

- Solvent system : Hydrophobic solvents (e.g., hexane) enhance enzyme stability and reduce racemization.

- Temperature : Lower temperatures (25–40°C) improve ee by minimizing thermal denaturation.

Validation employs chiral GC or HPLC with columns like β-cyclodextrin derivatives. NMR using chiral shift reagents (e.g., Eu(hfc)₃) can also confirm ee by splitting proton signals .

Advanced: What challenges arise in crystallographic characterization of this compound, and how are hydrogen-bonding patterns analyzed?

Answer:

Crystallization challenges include:

- Flexible backbone : The ester’s alkyl chains induce conformational disorder, complicating unit cell determination.

- Hydrophobicity : Low solubility in polar solvents necessitates vapor diffusion or slow evaporation techniques.

Hydrogen-bonding networks are analyzed using graph-set notation (e.g., D, R₂²(8) motifs) to categorize donor-acceptor interactions. X-ray diffraction data, processed with software like ORTEP-3, reveal intermolecular H-bonds between hydroxyl and carbonyl groups, stabilizing the crystal lattice .

Basic: What metabolic pathways interact with this compound, and how are these studied in vitro?

Answer:

The compound may participate in butanoate metabolism , particularly in pathways involving β-oxidation or esterase-mediated hydrolysis to 3-hydroxyhexanol and butanoic acid. In vitro studies use:

- Enzyme assays : Esterases (e.g., porcine liver esterase) are incubated with the compound, and products are quantified via GC-MS .

- Metabolic flux analysis : Isotopic labeling (e.g., ¹³C-butanoate) tracks incorporation into downstream metabolites like acetyl-CoA .

Advanced: How do structural modifications (e.g., branching, stereochemistry) impact the compound’s physicochemical properties?

Answer:

- Branching : Introducing ethyl groups at the 2-position increases steric hindrance, reducing hydrolysis rates but enhancing lipid solubility (logP↑).

- Stereochemistry : The (R)-enantiomer may exhibit higher binding affinity to esterases due to optimal spatial alignment with catalytic triads, as shown in molecular docking studies .

Property analysis includes:

Advanced: What computational models predict the combustion kinetics of this compound, and what intermediates dominate?

Answer:

Mechanistic models for methyl butanoate (a surrogate) identify key intermediates:

- Radical pathways : Formation of •CH₂CH₂COOCH₃ via H-abstraction.

- Low-temperature oxidation : Peroxy radicals (QOOH) leading to ketohydroperoxides.

Kinetic parameters (e.g., activation energies) are derived from shock tube experiments and quantum mechanical calculations (DFT/B3LYP). Validation against ignition delay times ensures model accuracy .

Basic: How is this compound quantified in complex matrices like plant essential oils?

Answer:

- GC-MS : A DB-5MS column separates volatiles, with quantification using external standards (e.g., hexyl butanoate as an internal reference). Key ions (m/z 71 for butanoate fragment) confirm identity .

- SPME : Solid-phase microextraction pre-concentrates analytes from headspace, enhancing sensitivity for trace amounts .

Advanced: What strategies mitigate conflicting NMR data for derivatives with overlapping proton signals?

Answer:

- 2D NMR : HSQC and HMBC resolve overlapping peaks by correlating ¹H-¹³C couplings. For example, HMBC cross-peaks between the ester carbonyl (δ 170 ppm) and adjacent CH₂ groups confirm connectivity .

- Variable-temperature NMR : Cooling the sample (e.g., to −40°C) slows exchange processes, sharpening broad hydroxyl peaks .

Advanced: How does the compound’s stereochemistry influence its role in supramolecular assemblies?

Answer:

The (S)-enantiomer forms more stable co-crystals with chiral hosts (e.g., tartaric acid) due to complementary H-bonding and π-π stacking. Crystal packing analysis via Mercury software reveals enantiomer-specific dimerization motifs, impacting material properties like melting point .

Basic: What safety protocols are recommended for handling this compound in lab settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。